
Disilicon carbide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disilicon carbide (Si₂C) is a compound consisting of two silicon atoms and one carbon atom. It is a member of the silicon carbide family, which is known for its exceptional hardness, thermal stability, and chemical inertness. This compound is of particular interest in various scientific fields due to its unique electronic and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Disilicon carbide can be synthesized through several methods, including chemical vapor deposition (CVD), solid-state reactions, and molecular beam epitaxy (MBE). One common method involves the reaction of silicon and carbon at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1500°C to ensure complete conversion to this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using the Acheson process, which involves heating a mixture of silica sand and carbon in an electric furnace. This process results in the formation of silicon carbide, which can then be further processed to obtain this compound through additional purification and refinement steps.
化学反応の分析
Types of Reactions
Disilicon carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures, resulting in the formation of silicon dioxide and carbon dioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide to convert this compound to silicon and carbon.
Substitution: Substitution reactions can occur when this compound reacts with halogens or other reactive species, leading to the formation of silicon halides and carbon-containing byproducts.
Major Products
The major products formed from these reactions include silicon dioxide, carbon dioxide, silicon, and various silicon halides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Disilicon carbide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst and in the synthesis of advanced materials due to its high thermal stability and chemical inertness.
Biology: this compound is explored for its potential use in biosensors and bioelectronics, leveraging its unique electronic properties.
Medicine: Research is ongoing into its use in medical implants and devices, particularly for its biocompatibility and durability.
Industry: It is utilized in the production of high-performance ceramics, cutting tools, and abrasive materials due to its exceptional hardness and wear resistance.
作用機序
The mechanism by which disilicon carbide exerts its effects is primarily related to its electronic structure and bonding characteristics. The strong covalent bonds between silicon and carbon atoms result in a highly stable and inert compound. In electronic applications, this compound’s wide bandgap and high thermal conductivity make it an excellent material for high-temperature and high-power devices. Its biocompatibility and chemical stability also make it suitable for medical applications, where it interacts minimally with biological tissues.
類似化合物との比較
Disilicon carbide can be compared with other silicon carbide compounds, such as silicon carbide (SiC) and trisilicon carbide (Si₃C). While all these compounds share similar properties, this compound is unique in its specific electronic and structural characteristics. For example:
Silicon carbide (SiC): Known for its hardness and thermal stability, it is widely used in industrial applications.
Trisilicon carbide (Si₃C): This compound has different electronic properties and is studied for its potential use in advanced semiconductor devices.
This compound stands out due to its specific molecular structure, which imparts unique electronic properties that are valuable in various high-tech applications.
特性
CAS番号 |
12070-04-1 |
|---|---|
分子式 |
CH4Si2 |
分子量 |
72.21 g/mol |
IUPAC名 |
silylidenemethylidenesilane |
InChI |
InChI=1S/CH4Si2/c2-1-3/h2-3H2 |
InChIキー |
KTKBIIGPCQPDIO-UHFFFAOYSA-N |
正規SMILES |
C(=[SiH2])=[SiH2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


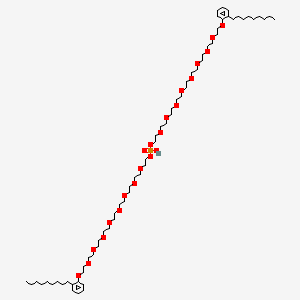

![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
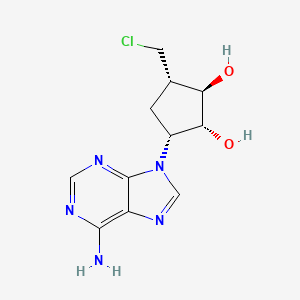
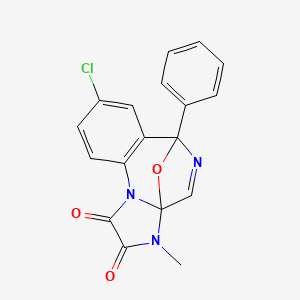

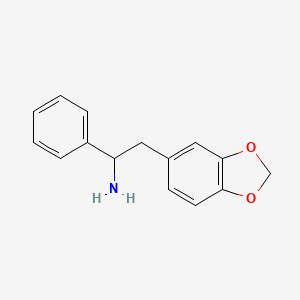


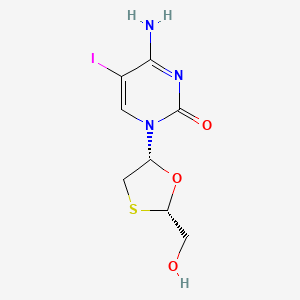
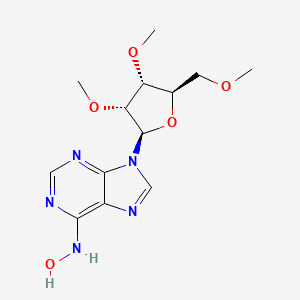

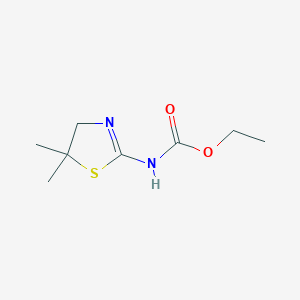
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
